molecular formula C5H5BrO2 B3359453 (5S)-5-(Bromomethyl)furan-2(5H)-one CAS No. 85694-09-3

(5S)-5-(Bromomethyl)furan-2(5H)-one

Cat. No.: B3359453
CAS No.: 85694-09-3
M. Wt: 177 g/mol
InChI Key: MUVHCUXKCJFHGX-BYPYZUCNSA-N
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Description

(5S)-5-(Bromomethyl)furan-2(5H)-one is an organic compound with the molecular formula C5H5BrO2 It is a furan derivative, characterized by a bromomethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Bromomethyl)furan-2(5H)-one typically involves the bromination of a suitable furan precursor. One common method is the bromination of 5-methylfuran-2(5H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(Bromomethyl)furan-2(5H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form furan-2(5H)-one derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Formation of furan-2,5-dione derivatives.

    Reduction Reactions: Formation of furan-2(5H)-one derivatives with different substituents.

Scientific Research Applications

(5S)-5-(Bromomethyl)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-(Bromomethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(Chloromethyl)furan-2(5H)-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    (5S)-5-(Hydroxymethyl)furan-2(5H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.

    (5S)-5-(Methyl)furan-2(5H)-one: Contains a methyl group instead of a bromomethyl group.

Uniqueness

(5S)-5-(Bromomethyl)furan-2(5H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.

Properties

IUPAC Name

(2S)-2-(bromomethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-3-4-1-2-5(7)8-4/h1-2,4H,3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHCUXKCJFHGX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)O[C@@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507525
Record name (5S)-5-(Bromomethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85694-09-3
Record name (5S)-5-(Bromomethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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